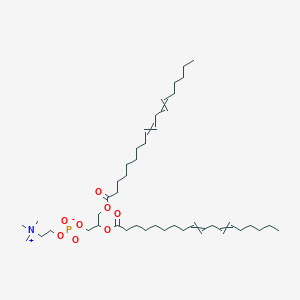
Leptophos
Vue d'ensemble
Description
Leptophos is an organothiophosphate insecticide . It appears as a white crystalline or colorless amorphous solid . The technical product is a light tan powder .
Synthesis Analysis
Leptophos can be synthesized by letting O-methyl phenylthiophosponyl chloride react with 4-bromo-2,5-dichlorophenol .
Molecular Structure Analysis
The molecular formula of Leptophos is C13H10BrCl2O2PS . Its IUPAC name is (4-bromo-2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane . The molecular weight is 412.1 g/mol .
Physical And Chemical Properties Analysis
Leptophos appears as a white crystalline or colorless amorphous solid . The technical product is a light tan powder . Its molecular weight is 412.1 g/mol .
Applications De Recherche Scientifique
Ecotoxicology Studies
Leptophos has been evaluated for its delayed neurotoxic effects in hens and its environmental behavior in a terrestrial-aquatic model ecosystem . Research in this field focuses on understanding the impact of Leptophos on non-target species and ecosystems. It involves studying the acute toxicity correlations with the sigma sigma of the substituted phenyl group and assessing the persistence and bioaccumulation potential of Leptophos and its analogs.
Neurotoxicity Research
The neurotoxic effects of Leptophos are of significant interest, particularly its role as a neurotoxicant and acetylcholinesterase inhibitor . This research is crucial for developing safety guidelines and understanding the long-term effects of exposure to Leptophos, especially concerning occupational health and pesticide safety.
Cholinesterase Reactivation
Studies have tested the ability of various cholinesterase reactivators to counteract the inhibitory effects of Leptophos on human acetylcholinesterase (AChE) . This research is vital for medical treatments of pesticide poisoning, exploring the efficacy of compounds like pralidoxime, obidoxime, and HI-6 in reactivating inhibited AChE.
Pesticide Degradation
Research into the degradation pathways and environmental fate of Leptophos is essential for understanding its persistence in the environment. This includes studying the stability and persistence of desbromoleptophos , a contaminant and metabolite of Leptophos, which can be a terminal residue in the environment .
Insecticide Efficacy
Leptophos was historically used as an insecticide against a variety of pests such as lepidoptera, grasshoppers, fleas, beetles, aphids, and thrips . Although now obsolete, research into its efficacy can provide insights into the development of new insecticides with similar mechanisms of action.
Environmental Risk Assessment
The high alerts for fish and daphnia acute ecotoxicity highlight the importance of Leptophos in environmental risk assessments . This research helps in the formulation of regulatory policies and the establishment of safe levels of pesticide application to minimize ecological damage.
Human Health Implications
Leptophos is associated with high mammalian acute toxicity and potential reproduction/development effects . Research in this area is critical for public health, focusing on the implications of Leptophos exposure and establishing exposure limits to protect human health.
Pesticide Regulation and Policy
The regulatory status of Leptophos, including its approval and use under various regulations, is a key area of research . This involves analyzing the legal framework governing pesticide use, the implications of its status as an obsolete pesticide, and the potential for its re-evaluation based on new scientific evidence.
Mécanisme D'action
Target of Action
Leptophos, an organophosphate insecticide, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that carries signals across nerve synapses .
Mode of Action
Leptophos acts as an irreversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine in the synapses .
Biochemical Pathways
The primary biochemical pathway affected by leptophos involves the cholinergic system . By inhibiting AChE, leptophos disrupts the normal breakdown of acetylcholine, leading to an overstimulation of the nerves. This overstimulation can result in a range of symptoms, from twitching and tremors to paralysis and respiratory failure .
Pharmacokinetics
Leptophos exhibits a complex pharmacokinetic profile. Following administration, it is primarily excreted in the urine and feces . A significant portion of the absorbed leptophos is also found in eggs, indicating its potential to bioaccumulate . The half-life for the disappearance of leptophos from the body is approximately 11.55 days .
Result of Action
The inhibition of AChE by leptophos leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nerves . This overstimulation can result in a range of symptoms, including muscle twitching, tremors, paralysis, and in severe cases, respiratory failure .
Action Environment
Leptophos is stable at room temperature and was primarily used as a pesticide and fungicide . Its use has been discontinued in many countries due to its high toxicity . Environmental factors such as temperature, ph, and presence of other chemicals can influence its action, efficacy, and stability .
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRALZAYCYJELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2O2PS | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040279 | |
| Record name | Leptophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Leptophos appears as white crystalline or colorless amorphous solid, the technical product is a light tan powder. Used as an insecticide; its use is not permitted in the U.S. (EPA, 1998), Tan solid; [Merck Index] Colorless or white solid; Technical material is light-brown solid; [CAMEO], Solid | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Leptophos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1138 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (±)-Leptophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN XYLENE, @ 25 °C: 2.4 MG/L IN WATER, 470 G/L IN ACETONE, 1.3 KG/L IN BENZENE, 142 G/L IN CYCLOHEXANE, 59 G/L IN HEPTANE, 24 G/L IN PROPAN-2-OL, Water solubility= 0.0047 mg/l at 20 °C | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.53 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.53 @ 25 °C | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], Vapor pressure= 2.3X10-8 mm Hg at 20 °C | |
| Record name | Leptophos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1138 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... DESBROMOLEPTOPHOS HAS BEEN REPORTED AS A MINOR IMPURITY IN TECHNICAL LEPTOPHOS & AS A PRODUCT OF THE CMPD IN THE PRESENCE OF UV LIGHT, EITHER IN THE LABORATORY OR IN PLANTS UNDER FIELD CONDITIONS. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Leptophos | |
Color/Form |
WHITE CRYSTALLINE SOLID, COLORLESS AMORPHOUS SOLID, Tan waxy solid | |
CAS RN |
21609-90-5, 73307-66-1, 73307-67-2 | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Leptophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21609-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leptophos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021609905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leptophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leptophos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEPTOPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C45E8FUG3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 to 159 °F (EPA, 1998), 70.2-70.6 °C, 71 - 72 °C | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (±)-Leptophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Leptophos?
A1: Leptophos exerts its toxicity primarily by inhibiting acetylcholinesterase (AChE) [, , ] and neuropathy target esterase (NTE) [, , , , , ] enzymes.
Q2: How does Leptophos cause delayed neurotoxicity?
A2: Leptophos induces delayed neurotoxicity (OPIDN) primarily by irreversibly binding to and inhibiting NTE in nervous tissues, leading to axon and myelin degeneration in the spinal cord [, , ]. This degeneration manifests as ataxia and paralysis in affected animals.
Q3: What are the acute toxic effects of Leptophos?
A3: Leptophos, like other organophosphates, causes acute cholinergic toxicity by inhibiting AChE. This leads to the accumulation of acetylcholine at nerve synapses, resulting in symptoms such as tremors, weakness, and potentially death [, , , ].
Q4: What is the molecular formula and weight of Leptophos?
A4: The molecular formula of Leptophos is C14H10BrCl2O3PS, and its molecular weight is 436.1 g/mol.
Q5: How stable is Leptophos in the environment?
A5: Studies indicate that Leptophos can persist in the environment, particularly in soil, for extended periods. [, , ]. It is considered to be more persistent and bioaccumulative than some other organophosphates like parathion [].
Q6: How is Leptophos distributed in the body?
A6: Leptophos can readily cross the blood-brain barrier and the placenta, leading to accumulation in the brain and potential fetal exposure []. It also exhibits a long half-life in sciatic nerves, a factor contributing to its neurotoxic effects [].
Q7: How is Leptophos metabolized?
A7: The liver plays a primary role in Leptophos metabolism. One identified metabolite is phenylphosphoric acid, which forms through the hydrolysis of the parent compound []. Oxidative desulfuration is another metabolic pathway observed in rats, primarily occurring in the liver [].
Q8: What are the long-term effects of Leptophos exposure?
A8: Chronic low-level exposure to Leptophos can induce delayed neurotoxicity in chickens, characterized by ataxia, paralysis, and histopathological changes in the spinal cord, even at doses that do not cause acute toxicity [, ].
Q9: What models are used to study Leptophos-induced delayed neurotoxicity?
A9: The adult hen is a well-established animal model for studying OPIDN [, ]. Researchers also utilize hen embryo whole brain spheroid cultures as an in vitro model to investigate the effects of Leptophos on AChE and NTE activity [].
Q10: Are there documented cases of insect resistance to Leptophos?
A10: Yes, studies have reported the development of resistance to Leptophos in the Egyptian cotton leafworm (Spodoptera littoralis) []. This resistance is partly attributed to reduced sensitivity of the insect's cholinesterase enzyme to inhibition by Leptophos [].
Q11: What analytical methods are used to detect and quantify Leptophos?
A11: High-performance liquid chromatography (HPLC) is a suitable method for analyzing Leptophos in biological tissues, offering high sensitivity and recovery rates []. Gas chromatography coupled with mass spectrometry (GC-MS) is another technique employed for Leptophos analysis.
Q12: What are the environmental concerns associated with Leptophos?
A12: Leptophos raises significant ecological concerns due to its persistence in the environment, bioaccumulation potential, and toxicity to non-target organisms []. Its presence in soil and water can pose risks to wildlife, particularly birds, known to be highly susceptible to OPIDN.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-](/img/structure/B1674668.png)


![2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B1674673.png)



![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid](/img/structure/B1674682.png)




